

# An In-depth Technical Guide to the Primary Endpoints of the GRADE Study

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: gradex

Cat. No.: B1178969

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary endpoints of the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) Study. It includes detailed methodologies, quantitative data from the study's primary publications, and visualizations to facilitate a deeper understanding of the study's core outcomes.

## Overview of the GRADE Study

The GRADE study was a multicenter, randomized, parallel-group clinical trial designed to compare the long-term effectiveness of four commonly used glucose-lowering medications when added to metformin in patients with type 2 diabetes of recent onset.<sup>[1][2]</sup> The study aimed to provide evidence to guide the choice of second-line therapy for type 2 diabetes. The four medications investigated were insulin glargine U-100, the sulfonylurea glimepiride, the glucagon-like peptide-1 (GLP-1) receptor agonist liraglutide, and the dipeptidyl peptidase 4 (DPP-4) inhibitor sitagliptin.<sup>[2][3]</sup>

## Primary Metabolic Endpoint

The primary endpoint of the GRADE study was a metabolic one, focused on the durability of glycemic control.

**Definition:** The primary metabolic endpoint was the time to the first occurrence of a glycated hemoglobin (A1c) level of 7.0% or higher, which was subsequently confirmed at the next

quarterly visit.[2][3] This endpoint signifies primary metabolic failure of the assigned treatment regimen.

- Participants: The study enrolled 5,047 participants with type 2 diabetes for less than 10 years who were taking metformin and had a baseline A1c between 6.8% and 8.5%. [2][4]
- A1c Measurement: A1c levels were measured at quarterly visits. All A1c measurements were performed at a central laboratory to ensure consistency and accuracy. The laboratory used a method certified by the National Glycohemoglobin Standardization Program (NGSP) and standardized to the Diabetes Control and Complications Trial (DCCT) assay.[5][6][7]
- Confirmation of Endpoint: An initial A1c reading of  $\geq 7.0\%$  triggered a confirmatory measurement at the subsequent quarterly visit. The primary endpoint was only met if this confirmatory A1c was also  $\geq 7.0\%$ .

The cumulative incidence of the primary metabolic outcome differed significantly among the four treatment groups ( $P<0.001$ ).[2]

| Treatment Group | Cumulative Incidence of Primary Outcome (A1c $\geq 7.0\%$ ) | Hazard Ratio (95% CI) vs. Sitagliptin |
|-----------------|-------------------------------------------------------------|---------------------------------------|
| Glargine        | 67%                                                         | 0.67 (0.55 to 0.80)                   |
| Liraglutide     | 68%                                                         | 0.68 (0.57 to 0.80)                   |
| Glimepiride     | 72%                                                         | 0.82 (0.70 to 0.95)                   |
| Sitagliptin     | 77%                                                         | (Reference)                           |

Data adapted from the primary glycemic outcomes publication.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of the primary metabolic endpoint in the GRADE study.

## Secondary Endpoints

The GRADE study also included important secondary endpoints to provide a more comprehensive comparison of the treatment strategies.

Definition: A key secondary metabolic endpoint was the time to a confirmed A1c level greater than 7.5%.<sup>[2]</sup>

The protocol for the secondary metabolic endpoint followed the same procedure as the primary endpoint, with quarterly A1c measurements and a confirmatory measurement at the subsequent visit for any reading > 7.5%.

While not the primary focus, the GRADE study prespecified and systematically collected data on cardiovascular outcomes.

Key Cardiovascular Endpoints:

- MACE-3: A composite of nonfatal myocardial infarction, nonfatal stroke, and cardiovascular death.<sup>[8]</sup>
- Any Cardiovascular Disease (CVD): A broader composite including MACE-3, hospitalization for heart failure, unstable angina requiring hospitalization, or revascularization in any arterial bed.<sup>[8]</sup>
- Data Collection: Information on potential cardiovascular events was collected at each study visit.
- Adjudication: All potential cardiovascular events and deaths were reviewed by an independent, blinded clinical endpoint adjudication committee.<sup>[9]</sup> This committee, composed of clinical experts, assessed the events based on predefined criteria to ensure standardized and unbiased evaluation.

Overall, there were no statistically significant differences among the four treatment groups for the primary MACE-3 composite endpoint.<sup>[3][10]</sup> However, for the broader "any CVD" outcome, participants in the liraglutide group had a lower risk compared to the other three groups combined.<sup>[8]</sup>

| Endpoint                   | Liraglutide vs. Other Groups Combined     |
|----------------------------|-------------------------------------------|
| Any Cardiovascular Disease | Hazard Ratio: 0.71 (95% CI, 0.56 to 0.90) |

Data adapted from the cardiovascular outcomes publication.

## Signaling Pathways and Logical Relationships

The logical relationship of the primary endpoint assessment is visualized in the DOT script provided in section 2. The study was not designed to investigate specific signaling pathways as a primary outcome, but rather to assess the clinical effectiveness of different therapeutic approaches that act on various pathways involved in glucose regulation.

## Summary

The primary endpoint of the GRADE study was the time to confirmed metabolic failure, defined as an A1c of 7.0% or greater. The study found that insulin glargine and liraglutide were more effective than sitagliptin and glimepiride in maintaining glycemic targets. While there were no significant differences in the primary cardiovascular composite endpoint (MACE-3) among the groups, liraglutide was associated with a lower risk of a broader composite of cardiovascular events. These findings provide crucial evidence for clinicians in the long-term management of type 2 diabetes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Grade Study Investigators Publish Expanded Results of Major NIH-Sponsored Comparative Study of Glucose Lowering Medications in Type 2 Diabetes [massgeneral.org]
- 2. gpnotebook.com [gpnotebook.com]
- 3. NIDDK Central Repository - Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness Study (GRADE) [repository.niddk.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. myadlm.org [myadlm.org]
- 8. ahajournals.org [ahajournals.org]
- 9. When do we need clinical endpoint adjudication in clinical trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Cardiovascular Outcomes in GRADE (Glycemia Reduction Approaches in Type 2 Diabetes: A Comparative Effectiveness Study). [scholars.duke.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Primary Endpoints of the GRADE Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178969#what-were-the-primary-endpoints-of-the-grade-study]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)